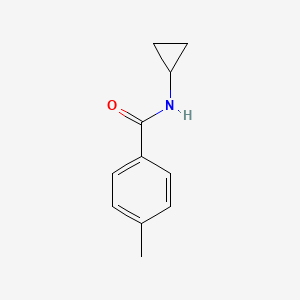

N-cyclopropyl-4-methylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

88229-12-3 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-cyclopropyl-4-methylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)11(13)12-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) |

InChI Key |

BRCUSPLHYFOGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 4 Methylbenzamide

Established Synthetic Pathways for N-Cyclopropyl-4-Methylbenzamide Synthesis

The formation of the this compound core structure is predominantly achieved through well-established amidation reactions.

The most direct and common method for synthesizing this compound is the acylation of cyclopropylamine (B47189) with a derivative of 4-methylbenzoic acid. This can be accomplished through several standard procedures:

From Acyl Chlorides: The reaction of 4-methylbenzoyl chloride with cyclopropylamine, typically in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM), provides the target amide. This method is efficient and widely used for amide bond formation. A similar process is used to create substituted analogs, such as reacting 3-nitro-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3-nitro-4-methylbenzamide.

From Carboxylic Acids using Coupling Agents: Alternatively, 4-methylbenzoic acid can be coupled directly with cyclopropylamine using peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

A summary of a representative amidation reaction is provided below.

Table 1: Representative Synthesis of a Substituted this compound Derivative

| Starting Material 1 | Starting Material 2 | Reagents | Product |

|---|---|---|---|

| 3-Amino-4-methylbenzoic acid | Cyclopropylamine | EDC, HOBt, DIPEA | 3-Amino-N-cyclopropyl-4-methylbenzamide |

| 3-Nitro-4-methylbenzoyl chloride | Cyclopropylamine | Triethylamine (TEA) | N-Cyclopropyl-3-nitro-4-methylbenzamide |

Data sourced from synthesis procedures for related derivatives.

While direct amidation is the most prevalent synthetic strategy, other classical organic reactions represent potential, though less commonly reported, pathways to the amide functional group.

Beckmann Rearrangement: This reaction transforms an oxime into an amide, typically under acidic conditions. wikipedia.orgorganic-chemistry.org Theoretically, the oxime derived from cyclopropyl (B3062369) p-tolyl ketone could undergo a Beckmann rearrangement to yield this compound. The reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org

Ritter Reaction: The Ritter reaction forms an N-alkyl amide from a nitrile and a source of a stable carbocation, such as an alcohol in a strong acid medium. wikipedia.orgorganic-chemistry.org A plausible, though not explicitly documented, route could involve the reaction of 4-methylbenzonitrile (p-tolunitrile) with a cyclopropyl cation precursor under acidic conditions, followed by hydrolysis to form the final amide product. missouri.edu

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a versatile template for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The aromatic ring of this compound is amenable to electrophilic substitution and other modifications, enabling the introduction of various substituents that can significantly alter the molecule's properties.

A key example involves the nitration of the benzene (B151609) ring at the 3-position, followed by reduction to an amino group. The synthesis of N-cyclopropyl-3-nitro-4-methylbenzamide is a precursor step. bldpharm.comchemicalbook.com This nitro derivative can then be reduced to 3-amino-N-cyclopropyl-4-methylbenzamide using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. This amino group serves as a handle for further synthetic transformations.

Table 2: Examples of Benzene Ring Functionalization

| Starting Scaffold | Reaction | Reagent(s) | Product |

|---|---|---|---|

| This compound | Nitration | HNO₃/H₂SO₄ | N-Cyclopropyl-4-methyl-3-nitrobenzamide |

The amide nitrogen and the cyclopropyl moiety can also be targeted for chemical modification. While the N-H bond of the amide is relatively stable, it can undergo substitution. For instance, alkylation can lead to tertiary amides, such as N-(2-aminoethyl)-N-cyclopropyl-4-methylbenzamide.

Additionally, derivatives where the cyclopropyl group itself is modified have been synthesized. An example includes N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide, where a larger substituent containing a second cyclopropyl group is attached to the benzene ring, showcasing the scaffold's tolerance for complex modifications. clearsynth.com

The this compound scaffold has been successfully incorporated as a key building block into more complex heterocyclic systems, particularly pyrazoles and quinazolinones.

Pyrazole (B372694) Systems: The this compound moiety can be attached to a pyrazole ring, often through the benzene ring. A notable example is 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide. google.comgoogle.com In this complex molecule, the benzamide's benzene ring is substituted at the 3-position with a functionalized pyrazole ring. The synthesis of such molecules involves multi-step pathways where the pre-formed benzamide (B126) derivative is coupled with the heterocyclic component.

Quinazolinone Systems: The scaffold is a component of potent p38α MAP kinase inhibitors based on a quinazolinone core. organic-chemistry.orgias.ac.in The clinical candidate AZD6703, chemically named N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, features the this compound unit linked at the 3-position of its benzene ring to a complex quinazolinone system. organic-chemistry.orgias.ac.in The synthesis involves building the quinazolinone ring onto a precursor that already contains the substituted benzamide fragment.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 88229-12-3 | C₁₁H₁₃NO |

| Cyclopropylamine | 765-30-0 | C₃H₇N |

| 4-Methylbenzoic acid | 99-94-5 | C₈H₈O₂ |

| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO |

| Triethylamine | 121-44-8 | C₆H₁₅N |

| Dichloromethane | 75-09-2 | CH₂Cl₂ |

| N-Cyclopropyl-3-nitro-4-methylbenzamide | 303133-89-3 | C₁₁H₁₂N₂O₃ |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 | C₈H₉NO₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO |

| 3-Amino-N-cyclopropyl-4-methylbenzamide | 623155-19-1 | C₁₁H₁₄N₂O |

| Cyclopropyl p-tolyl ketone | 34910-90-8 | C₁₁H₁₂O |

| 4-Methylbenzonitrile | 104-85-8 | C₈H₇N |

| Palladium on carbon (Pd/C) | 7440-05-3 | Pd/C |

| N-(2-aminoethyl)-N-cyclopropyl-4-methylbenzamide | Not Available | C₁₃H₁₈N₂O |

| N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide | 1000932-00-2 | C₁₅H₂₀N₂O |

| 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | Not Available | C₂₂H₁₉N₅O₂ |

Investigating the Reactivity Profile of this compound Derivatives

The unique structural features of this compound, specifically the strained three-membered ring adjacent to a potential nucleophilic nitrogen atom and an aromatic system, give rise to a rich and varied reactivity profile. This section explores key transformations, including intramolecular cyclizations and selective bond functionalizations.

Intramolecular Cyclization Reactions in Gas and Solution Phases

Intramolecular cyclization of this compound derivatives serves as a powerful tool for the synthesis of polycyclic nitrogen-containing heterocycles. These transformations can be initiated under different conditions, leading to diverse product scaffolds.

The cyclization of N-(ortho-cyclopropylphenyl)benzamides, including the 4-methyl substituted analog, has been studied in both gas and solution phases. Under electron ionization (EI) conditions in the gas phase, the molecular ions of these compounds undergo cyclization to form 3-aryl-1-alkyl-1-ethyl-1H-benzoxazines and isomeric 5-ethyl-2-oxodibenzoazepines. nih.gov

In a practical application of these findings, the reaction of N-(ortho-cyclopropylphenyl)-4-methylbenzamide with sulfuric acid in solution yielded 3-p-tolyl-1-ethyl-1H-benzoxazine as the major product. nih.gov Trace amounts of the isomeric 5-ethyl-2-oxodibenzoazepine were also detected, confirming that the cyclization pathways observed in the gas phase can be translated to solution-phase synthesis. nih.gov The formation of these products proceeds through the opening of the strained cyclopropyl ring, followed by intramolecular attack of the amide nitrogen or carbonyl oxygen, leading to the respective heterocyclic systems. The synthesis of various benzodiazepine (B76468) derivatives through different cyclization strategies has also been extensively reported, highlighting the importance of these scaffolds in medicinal chemistry. mdpi.comrsc.orgnih.govmdpi.com

Table 1: Products of Intramolecular Cyclization of N-(ortho-cyclopropylphenyl)-4-methylbenzamide

| Reactant | Conditions | Major Product | Minor Product |

| N-(ortho-cyclopropylphenyl)-4-methylbenzamide | Sulfuric Acid | 3-p-tolyl-1-ethyl-1H-benzoxazine | 5-ethyl-2-oxodibenzoazepine |

The substitution pattern on the cyclopropyl ring has a notable influence on the reaction pathways of intramolecular cyclization. Studies on N-[ortho-(1-methylcyclopropyl)phenyl]benzamides have shown that the presence of a methyl group on the cyclopropyl ring makes the formation of the corresponding 5-ethyl-2-oxodibenzoazepine less favorable. nih.gov This observation suggests that steric or electronic effects of the substituent on the cyclopropyl ring can direct the cyclization towards the formation of the benzoxazine (B1645224) over the dibenzoazepine. The amide functionality itself can also act as a directing group in reactions involving the cyclopropyl ring, influencing the stereoselectivity of transformations. ku.edu

Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) Bond Functionalization

The direct functionalization of C-H and C-C bonds in this compound analogues represents a modern and efficient approach to molecular diversification. The presence of both aryl and cyclopropyl C-H bonds, as well as the strained C-C bonds of the cyclopropane (B1198618), offers multiple sites for selective modification.

The oxidative C-H alkynylation of arylcyclopropanes has been achieved using hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), under visible light irradiation. researchgate.netchemrxiv.orgrsc.org This method allows for the direct introduction of an alkyne group at the C-H bonds of the aromatic ring. Research has shown that the substitution pattern on the aryl ring can dramatically switch the reaction outcome between C-H alkynylation and C-C bond oxyalkynylation. researchgate.netrsc.org For instance, the presence of ortho-substituents on the aryl ring of an arylcyclopropane can favor C-H alkynylation. researchgate.net This selectivity is attributed to conformational effects induced by the substituents. chemrxiv.org While not specifically demonstrated on this compound itself, these findings on analogous arylcyclopropane systems strongly suggest that its aryl C-H bonds could be targeted for alkynylation. Copper-mediated C-H alkynylation of benzamides has also been reported, providing an alternative route for such transformations. nih.govacs.org

Table 2: Substrate-Controlled Selectivity in Alkynylation of Arylcyclopropanes

| Arylcyclopropane Substituent Pattern | Predominant Reaction |

| Unsubstituted or meta/para-substituted | C-C Oxyalkynylation |

| Ortho-substituted | C-H Alkynylation |

The chemoselectivity between C-H and C-C bond functionalization in arylcyclopropanes is a topic of mechanistic investigation. In the photoredox-catalyzed 1,3-oxyalkynylation of aryl cyclopropanes with EBX reagents, the reaction proceeds through a cascade involving single-electron oxidation of the aryl cyclopropane, nucleophilic ring opening, and subsequent radical alkynylation at the benzylic position. nih.gov The EBX reagent acts as a bifunctional reagent, providing both the nucleophilic acid and the alkynyl group. nih.gov

Computational studies have indicated that the activation of the aryl C-H bond can become a nearly barrierless process in the presence of certain substitution patterns, such as two ortho-methyl groups on the benzene ring, thus favoring C-H functionalization over C-C bond cleavage. rsc.org The choice of the aryl group on the cyclopropane can therefore exert conformational control, dictating the reaction pathway. chemrxiv.org These mechanistic principles are crucial for predicting and controlling the reactivity of complex molecules like this compound, where multiple reaction sites are available. The development of chemoselective methods for the alkynylation of various nucleophiles, including nitrogen-based ones, further expands the synthetic utility of these reactions. rsc.orgorganic-chemistry.org

Strain-Release-Driven Ring-Opening Reactions of Cyclopropane and Cyclobutane Analogues

The cyclopropyl group in this compound can be viewed as a latent reactive handle. The significant ring strain, estimated to be around 27 kcal/mol, can be released through cleavage of one of the C-C bonds of the ring. This process can be initiated by various stimuli, including electrochemical oxidation, which leads to the formation of reactive intermediates that readily undergo rearrangement.

Electrochemical methods provide a powerful tool for initiating the ring-opening of cyclopropylamides. The process is typically initiated by a single-electron transfer (SET) from the molecule to the anode, generating a radical cation. In the case of N-aryl cyclopropylamines, which are structurally similar to this compound, photoinduced single electron transfer has been shown to initiate a formal [3+2] cycloaddition. chemrxiv.org This process proceeds through the formation of a nitrogen-centered radical cation, which then undergoes a rapid, strain-induced β-scission of the cyclopropane ring. chemrxiv.org

While direct electrochemical studies on this compound are not extensively reported, the behavior of related N-aryl cyclopropylamines provides a strong model for its reactivity. The oxidation potential of the amine or amide nitrogen is a key factor in initiating the SET process. For instance, in the photoactivated cycloaddition of N-aryl cyclopropylamines with electron-poor olefins, the electron density of the aryl amine was found to influence the efficiency of the SET process, with electron-donating groups on the aromatic ring generally favoring the reaction. chemrxiv.org

The general mechanism for the electrochemical oxidation-initiated ring-opening of a cyclopropylamide can be depicted as follows:

Single-Electron Transfer (SET): The cyclopropylamide undergoes a one-electron oxidation at the anode to form a radical cation.

Ring Opening: The highly strained cyclopropane ring in the radical cation intermediate undergoes rapid cleavage to form a more stable, open-chain radical cation.

Further Reaction/Rearrangement: The resulting open-chain intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization, reaction with solvents or other nucleophiles, or further oxidation.

The specific products formed will depend on the reaction conditions, including the solvent, supporting electrolyte, and the presence of other reactive species.

The ring-opened intermediates generated from this compound can be trapped intramolecularly to form larger, heterocyclic ring systems such as oxazolines or oxazines. While the direct conversion of this compound to an oxazoline (B21484) via ring-opening is not a commonly cited transformation, the mechanistic principles of cyclopropane ring-opening and intramolecular cyclization support its feasibility.

Following the initial ring-opening of the cyclopropyl radical cation, a 1,3-radical cation is formed. This intermediate could potentially be trapped by the amide oxygen atom. A subsequent cyclization would lead to the formation of a five-membered oxazoline ring. The formation of such expanded ring systems is a known strategy in organic synthesis, often proceeding through the cyclization of N-alkenylamides. organic-chemistry.org

A plausible, albeit hypothetical, pathway for the formation of a 2-aryl-5-methyl-2-oxazoline derivative from this compound is as follows:

Formation of the Radical Cation: Electrochemical oxidation of this compound generates the corresponding radical cation.

Ring Opening: The cyclopropane ring opens to form a 1,3-radical cation intermediate.

Intramolecular Cyclization: The amide oxygen acts as a nucleophile, attacking one of the carbon atoms of the opened cyclopropane ring.

Deprotonation and Oxidation: Subsequent deprotonation and oxidation steps would lead to the formation of the stable, aromatic oxazoline ring.

The regioselectivity of the ring opening and subsequent cyclization would be influenced by the stability of the resulting intermediates.

Role of Intermediates (e.g., Radical Cations, Amidyl Radical Cations) in Reaction Mechanisms

The key intermediates in the electrochemical and photochemical transformations of this compound are radical cations. The initial single-electron transfer from the nitrogen atom of the amide group results in the formation of an amidyl radical cation. The chemistry of these intermediates is central to understanding the subsequent reaction pathways.

The cyclopropyl group is known to have a stabilizing effect on an adjacent radical center. However, in the context of a radical cation, the strain of the three-membered ring provides a potent driving force for ring-opening. The ring-opening of a cyclopropylmethyl radical is an extremely rapid process and is often used as a mechanistic probe for the presence of radical intermediates.

In the case of cyclopropylarenes, the stability of the radical cation and the rate of ring-opening are influenced by the aromatic system. vt.edu For cyclopropylbenzene, the radical cation undergoes rapid ring-opening, whereas for more extended aromatic systems like cyclopropylnaphthalenes and -anthracenes, other reaction pathways such as dimerization or disproportionation can compete with or even dominate over ring-opening. vt.edu

The nature of the bond cleavage in the cyclopropane ring can also be influenced by the substitution pattern and the reaction conditions. In the superacid-promoted ring-opening of an amide derivative of tranylcypromine (B92988) (2-phenylcyclopropylamine), cleavage of the distal C2-C3 bond was observed, which was attributed to a combination of the σ-acceptor properties of the ammonium (B1175870) group and charge-charge repulsive effects in the transition state. nih.gov

The table below summarizes the key intermediates and their proposed roles in the transformations of this compound and its analogues.

| Intermediate | Formation | Role in Reaction Mechanism |

| This compound Radical Cation | Single-electron transfer (SET) from the amide nitrogen | Initiates the reaction cascade by creating a reactive species with a high propensity for ring-opening. |

| Open-Chain Radical Cation | Strain-release-driven ring-opening of the cyclopropyl radical cation | A key branching point in the reaction pathway, can undergo intramolecular cyclization, react with external nucleophiles, or be further oxidized. |

| Amidyl Radical Cation | A specific type of radical cation centered on the amide nitrogen | The electronic nature of this intermediate dictates the initial reactivity and the ease of the subsequent ring-opening step. |

The study of these reactive intermediates, often through techniques like cyclic voltammetry and computational chemistry, is essential for designing and optimizing synthetic routes that leverage the unique reactivity of the cyclopropyl group in molecules like this compound.

Structural Elucidation and Spectroscopic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of N-cyclopropyl-4-methylbenzamide, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the 4-methylbenzoyl group, the protons of the methyl group, and the unique set of protons on the cyclopropyl (B3062369) ring.

While specific spectral data for this compound is not widely published in readily accessible literature, analysis of closely related structures, such as 3-amino-N-cyclopropyl-4-methylbenzamide, provides expected chemical shift regions. For this related compound, the cyclopropyl protons appear as multiplets in the upfield region, typically around 0.59 and 0.84 ppm. The aromatic protons would be expected in the downfield region, and the methyl protons would present as a singlet.

A study detailing the synthesis of this compound confirms its characterization by ¹H NMR, indicating that the crude product was sufficiently pure for subsequent use without extensive purification. epfl.ch

Table 1: Representative ¹H NMR Data for a Related Benzamide (B126) Structure

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Cyclopropyl-H | 0.59 | m |

| Cyclopropyl-H | 0.84 | m |

| Methyl-H | 2.29 | s |

| Aromatic-H | 6.95-7.12 | m |

Data is for the related compound 3-amino-N-cyclopropyl-4-methylbenzamide and is illustrative of expected regions.

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring.

Table 2: Representative ¹³C NMR Data for a Related Benzamide Structure

| Functional Group | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~169 |

| Aromatic-C | ~129-142 |

| Methyl-C | ~21 |

| Cyclopropyl-C | Upfield Region |

Data is a composite based on related structures like 4-methylbenzamide (B193301) and general knowledge of cyclopropyl shifts. rsc.org

Fluorine-19 (¹⁹F) NMR is a powerful technique for the characterization of organofluorine compounds due to its high sensitivity and the wide range of chemical shifts. cas.cn For fluorinated analogues of this compound, such as N-cyclopropyl-4-fluorobenzamide, ¹⁹F NMR would be the primary tool for confirming the presence and electronic environment of the fluorine atom.

In a study of N-(2,4-difluorophenyl)-2-fluorobenzamide, the fluorine signals on the aromatic rings were observed at chemical shifts of -114, -115, and -118 ppm. mdpi.com This illustrates the sensitivity of ¹⁹F chemical shifts to the fluorine atom's position on the aromatic ring. The introduction of fluorine can significantly influence a molecule's properties, making ¹⁹F NMR a critical tool in the development of fluorinated pharmaceuticals and agrochemicals. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃NO), the theoretical exact mass is 175.0997 g/mol . nih.govnih.gov An experimental HRMS measurement would aim to match this value to within a few parts per million, providing strong evidence for the compound's identity. For instance, in a study of a different complex molecule, HRMS was used to find the mass of C₄₅H₂₈Co₁F₃N₄ with high precision, confirming its composition. rsc.org

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for the separation of compounds from a mixture and are often coupled with spectroscopic techniques for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of synthesizing this compound, LC-MS is an invaluable tool for monitoring the progress of the reaction. waters.com By taking small aliquots from the reaction mixture over time, a chemist can track the consumption of the starting materials (e.g., 4-methylbenzoyl chloride and cyclopropylamine) and the formation of the desired product. waters.com

The mass spectrometer can be set to selectively monitor the mass-to-charge ratio (m/z) of the reactants and the product, providing real-time information on the reaction's status. labce.comacs.org This allows for precise determination of when the reaction is complete, helping to optimize reaction times and potentially increase yields.

Flash Column Chromatography for Compound Purification

In the synthesis of benzamide derivatives, purification is a critical step to isolate the target compound from unreacted starting materials, reagents, and byproducts. Flash column chromatography is a widely employed technique for this purpose due to its efficiency and speed. ajchem-a.commolbase.com

The process involves dissolving the crude reaction mixture in a minimal amount of an appropriate solvent and loading it onto a column packed with a stationary phase, most commonly silica (B1680970) gel. ajchem-a.com A solvent system, known as the eluent, is then passed through the column under positive pressure. The choice of eluent is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) would likely be used.

By gradually increasing the polarity of the eluent, compounds with different polarities will move down the column at different rates, allowing for their separation. For instance, in the purification of a structurally related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, researchers successfully utilized silica-gel column chromatography with an ethyl acetate-petroleum ether solvent system to obtain the pure product. wikipedia.org A similar approach would be anticipated for the purification of this compound. The separated fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure desired product, which are then combined and concentrated to yield the purified compound.

X-ray Crystallography for Solid-State Molecular Architecture and Binding Mode Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections, the intensities of which are recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. libretexts.org

As of now, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state molecular architecture is not possible.

For a related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a detailed crystallographic study has been published. wikipedia.org The analysis revealed a monoclinic crystal system with the space group P2₁/n. wikipedia.org Such a study for this compound would similarly provide invaluable insights into its molecular conformation, including the planarity of the benzamide group and the orientation of the cyclopropyl and methyl substituents.

Below is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallographic analysis of this compound, based on typical values for similar structures.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: The table above is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are central to understanding the intrinsic properties of N-cyclopropyl-4-methylbenzamide, offering predictions of its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. By using functionals such as B3LYP with a suitable basis set like 3-21G, the geometry of this compound can be optimized to find its most stable three-dimensional arrangement of atoms. multidisciplinaryjournals.com These calculations also provide the total energy of the molecule, which is crucial for assessing its stability.

The optimized geometry from DFT calculations provides key structural parameters. For a molecule like this compound, this would include bond lengths, bond angles, and dihedral angles that define its shape.

Illustrative Optimized Geometry Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| N-C (cyclopropyl) | ~1.47 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (cyclopropyl) | ~120° | |

| Dihedral Angle | O=C-N-C | ~180° (for a planar amide bond) |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar chemical structures as determined by DFT calculations. Actual values would be obtained from a specific DFT study on this compound.

DFT calculations can also predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculated frequencies help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the amide group or the C-H stretches of the cyclopropyl (B3062369) and methyl groups.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the structural elucidation of the molecule. The calculated NMR data, including ¹H and ¹³C chemical shifts, can be compared with experimental data to confirm the molecular structure. For a related compound, 3-amino-N-cyclopropyl-4-methylbenzamide, distinct signals for the cyclopropyl protons have been noted.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the reaction mechanisms involving this compound, providing insights that are often difficult to obtain through experimental means alone.

When this compound participates in a chemical reaction, it proceeds through a high-energy transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. multidisciplinaryjournals.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical parameter that determines the rate of the reaction. By mapping the minimum-energy path from reactants to products through the transition state, the reaction mechanism can be detailed. multidisciplinaryjournals.com

In reactions that involve radical species, this compound may form reactive intermediates with unpaired electrons. Spin population analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can determine the distribution of this unpaired electron density across the molecule. multidisciplinaryjournals.com This information is vital for understanding the reactivity and stability of these intermediates, as the location of the unpaired spin often indicates the site of subsequent reactions.

The three-dimensional structure of this compound is not static, and different spatial arrangements of its atoms, or conformations, are possible due to rotation around single bonds. The cyclopropyl group attached to the benzamide (B126) moiety introduces interesting conformational possibilities.

In cyclopropylaryl systems, two primary conformations are typically considered: the "bisected" and the "perpendicular" conformation. The bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, is often the more stable arrangement. This preference is due to favorable electronic interactions between the Walsh orbitals of the cyclopropyl group and the π-system of the benzene (B151609) ring. The cyclopropane (B1198618) ring itself has significant ring strain due to its 60° C-C-C bond angles, a large deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.commaricopa.edu This strain influences its chemical and conformational behavior.

Conformational analysis helps in understanding how the shape of this compound influences its biological activity and physical properties. The relative energies of different conformers can be calculated to determine the most populated conformations at a given temperature.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the dynamics of its structural features. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, offering a view into the molecule's behavior in different environments, such as in solution or when bound to a protein.

The conformational landscape of N-cyclopropyl amides, including this compound, is of particular interest due to the unique properties conferred by the cyclopropyl group. Studies on similar secondary N-cyclopropyl amides have revealed unexpected conformational preferences. nih.gov For instance, unlike many other secondary acetamides, N-cyclopropyl acetamide (B32628) exhibits a significant population of the E-rotamer (cis conformation) around the carbonyl-nitrogen bond in nonpolar solvents. nih.gov This is attributed to the steric interactions involving the cyclopropyl group. Furthermore, these amides often adopt an ortho conformation around the N-cPr bond, which is different from the anti conformation typically preferred by other secondary acetamides. nih.gov

MD simulations can be employed to sample these different conformational states and determine their relative energies and populations. By simulating the molecule over a sufficient timescale, typically nanoseconds to microseconds, a comprehensive ensemble of conformations can be generated. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. For related compounds like 3-amino-N-cyclopropyl-4-methylbenzamide, MD simulations using software like GROMACS have been used to assess the stability of ligand-target complexes over trajectories of 100 nanoseconds.

Table 1: Representative Conformational States of N-cyclopropyl-amides from Computational Sampling

| Dihedral Angle | Conformation | Relative Population (Illustrative) |

| O=C-N-C(cyclopropyl) | trans | High |

| O=C-N-C(cyclopropyl) | cis (E-rotamer) | Moderate (in apolar solvents) nih.gov |

| C-N-C(cyclopropyl)-C(H) | anti | Low nih.gov |

| C-N-C(cyclopropyl)-C(H) | ortho | High nih.gov |

This table is illustrative and based on findings for related N-cyclopropyl amides. Specific populations for this compound would require dedicated simulation studies.

In Silico Ligand-Target Docking and Binding Mode Prediction

In silico ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in screening virtual libraries of compounds and in understanding the molecular basis of a ligand's activity. For this compound, docking studies can help identify potential biological targets and predict its binding affinity and mode of interaction. The process involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function that estimates the binding energy.

The binding of a ligand to its target is governed by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Computational tools can predict these interactions with a high degree of accuracy.

Hydrogen Bonding: The this compound molecule contains a secondary amide group, which can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The ability to form hydrogen bonds is a critical determinant of a molecule's biological activity. Docking programs can identify potential hydrogen bonding partners within the receptor's active site and calculate the geometry and energy of these bonds. The prediction of hydrogen bonding propensities can be a valuable tool in identifying compounds with a higher likelihood of forming stable complexes with their targets. nih.gov

Table 2: Predicted Interaction Profile for this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Lysine (B10760008), Arginine (side chain amine) |

| Hydrophobic | Phenyl Ring | Leucine, Phenylalanine |

| Hydrophobic | Cyclopropyl Group | Valine, Isoleucine |

This table presents a hypothetical interaction profile. The actual interactions would depend on the specific topology and amino acid composition of the target's binding site.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with improved potency and selectivity. The crystal structure of a target protein, often in complex with a ligand, provides a detailed map of the binding site. researchgate.net This information is invaluable for designing new molecules that can form more optimal interactions.

For compounds like this compound, SBDD principles can be applied to guide chemical modifications. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 4-methyl group, medicinal chemists could design derivatives with larger alkyl groups at this position to enhance hydrophobic interactions and, consequently, binding affinity. Similarly, if a potential hydrogen bonding partner in the receptor is not engaged by the ligand, modifications can be made to introduce a hydrogen bond donor or acceptor at the appropriate position.

The development of biphenyl (B1667301) amides as p38 MAP kinase inhibitors serves as a prime example of the application of SBDD. ebi.ac.uk In these studies, the crystallographic binding mode of the compounds rationalized the structure-activity relationship (SAR) and guided the optimization of the series to yield compounds with improved cellular and in vivo activity. ebi.ac.uk This iterative process of computational prediction, chemical synthesis, and biological testing is the hallmark of modern structure-based drug design.

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR for N-cyclopropyl-4-methylbenzamide Scaffolds

The biological activity of compounds built upon the this compound framework is governed by a set of key structural principles. The core components—the N-cyclopropyl group, the central benzamide (B126) unit, and the substituents on the phenyl ring—each play a pivotal role in dictating the molecule's interaction with biological targets. SAR studies for this class of compounds generally focus on optimizing these three regions to enhance potency, selectivity, and pharmacokinetic properties. The N-cyclopropyl moiety often provides a rigid and metabolically stable anchor, while the benzamide linker offers a platform for establishing crucial hydrogen bonding interactions. The substitution pattern on the benzamide's phenyl ring, particularly at the 4-position with a methyl group, is critical for fine-tuning electronic and steric properties that influence binding affinity.

Significance of the N-Cyclopropyl Moiety in Biological Activity

The presence of the N-cyclopropyl group is a defining feature of this scaffold and is frequently essential for potent biological activity. Its unique structural and electronic properties set it apart from other alkyl and cycloalkyl substituents.

Contribution to Binding Affinity and Selectivity via Stereoelectronic Effects

The cyclopropyl (B3062369) group's contribution to binding affinity is multifaceted, stemming from its distinct stereoelectronic properties. The C-C bonds within the cyclopropane (B1198618) ring possess a higher degree of p-character, often referred to as having "sp2 character". stackexchange.comnih.gov This feature can lead to favorable interactions with aromatic residues in a binding pocket through π-π stacking or other non-covalent interactions. Furthermore, the rigid nature of the cyclopropyl ring helps to lock the molecule into a specific conformation, which can be entropically favorable for binding to a receptor, thereby enhancing potency. stackexchange.com

While the amide nitrogen itself is generally a poor hydrogen bond acceptor due to the delocalization of its lone pair into the carbonyl group, the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. stackexchange.com The orientation of the N-cyclopropyl group can influence the presentation of this hydrogen bond acceptor to the receptor. Studies on related amide-containing molecules have shown that the geometry of the amide bond and its ability to form hydrogen bonds are critical for biological activity. nih.gov The cyclopropyl ring, with its unique electronic nature, can also participate in weak hydrogen bonding interactions, acting as a proton acceptor in some contexts. nih.gov

Comparison with Other N-Alkyl and N-Cycloalkyl Substituents

Comparative studies have consistently highlighted the superiority of the N-cyclopropyl group over other N-alkyl and N-cycloalkyl substituents in various biological contexts. For instance, in a series of antimalarial compounds, replacement of the N-cyclopropyl group with a methyl or ethyl substituent led to a significant 20- and 4-fold reduction in activity, respectively. nih.gov This underscores the critical role of the cyclopropyl moiety in achieving high potency.

The following table, derived from a study on antimalarial cyclopropyl carboxamides, illustrates the impact of different N-substituents on activity.

| Compound | N-Substituent | Relative Activity |

| 1 | Cyclopropyl | 1 |

| 2 | Methyl | 0.05 |

| 3 | Ethyl | 0.25 |

| 4 | Isopropyl | 0.1 |

| 5 | Cyclobutyl | 0.25 |

| 6 | tert-Butyl | 0.02 |

Data adapted from a study on antimalarial cyclopropyl carboxamides, with activity normalized to the N-cyclopropyl analog.

As the data indicates, even a seemingly minor change from a cyclopropyl to a cyclobutyl group can result in a four-fold decrease in activity, while bulkier substituents like tert-butyl are poorly tolerated. This suggests that the size, shape, and electronic nature of the N-cyclopropyl group are optimally suited for the binding pocket of its target.

Modulation of Biological Activity through Substitutions on the Benzamide Core

Modifications to the benzamide portion of the molecule, including substitutions on the phenyl ring and alterations to the amide linker itself, provide another avenue for fine-tuning biological activity.

Effects of Methyl and Halo Substituents on Activity

The nature and position of substituents on the benzamide's phenyl ring can dramatically influence activity. The 4-methyl group in this compound is a key feature. In a study of cyclopropyl carboxamides, the introduction of a methyl group at the 4-position of the phenyl ring was found to be equipotent with the unsubstituted analog, suggesting it is well-tolerated and may contribute to favorable hydrophobic interactions. nih.gov

Introduction of halogen substituents on the phenyl ring has also been explored. In the same antimalarial series, the addition of a fluoro or chloro atom at the 2-, 3-, or 4-position of the phenyl ring resulted in a slight decrease in activity compared to the unsubstituted analog. nih.gov This suggests that while halogens are tolerated, they may not offer a significant advantage in this specific scaffold.

The following table summarizes the effects of various substituents on the phenyl ring of a related N-cyclopropylbenzamide series on antimalarial activity.

| Compound | Phenyl Substituent | Relative Activity |

| 7 | H | 1 |

| 8 | 4-Methyl | ~1 |

| 9 | 4-Fluoro | ~0.6 |

| 10 | 4-Chloro | ~0.5 |

| 11 | 2-Methyl | ~0.7 |

| 12 | 2-Fluoro | ~0.6 |

Data adapted from a study on antimalarial cyclopropyl carboxamides, with activity normalized to the unsubstituted analog.

These findings indicate that the 4-position of the benzamide ring is a critical point for modification, with a methyl group being a favorable substitution.

Rational Design Strategies Based on SAR Data for Enhanced Potency and Target Engagement

The Structure-Activity Relationship (SAR) data for this compound and its analogs have been instrumental in guiding rational design strategies aimed at enhancing potency and optimizing target engagement. By systematically modifying the core components of the molecule—the N-cyclopropyl group, the benzamide linker, and the 4-methylphenyl ring—researchers can fine-tune the compound's properties to achieve desired biological activity.

A key principle in the rational design of this compound derivatives is the strategic manipulation of electronic and steric properties. For instance, in related N-cyclopropylmethyl compounds, the introduction of electron-withdrawing groups, such as nitrile or trifluoromethyl, at the para-position of the benzamide ring has been shown to decrease binding affinities at target receptors. acs.org This suggests that a rational design approach would favor the retention or introduction of electron-donating or neutral substituents at this position to maintain or enhance potency.

Furthermore, the steric bulk of substituents plays a critical role. The addition of bulky alkyl groups at the para-position of the benzamide can lead to varied effects on receptor binding profiles, indicating that the size and conformation of this region are crucial for optimal interaction with the target's binding pocket. acs.org Therefore, a rational design strategy would involve exploring a range of alkyl groups to identify the optimal size and shape for enhanced target engagement.

In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, optimization of the benzamide and the central cycloalkyl components was a key focus. nih.govresearchgate.net This highlights a rational design strategy where modifications to the cycloalkyl group, potentially replacing the cyclopropyl ring with other cycloalkanes, could be explored to improve inhibitory activity.

Moreover, studies on N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide derivatives have revealed a correlation between lipophilicity and inhibitory effects on specific biological processes like osteoclast differentiation. nih.gov This finding supports a rational design approach where the lipophilicity of the molecule is systematically modulated to enhance its activity. For example, the introduction of lipophilic moieties could be a viable strategy to improve the potency of this compound for certain targets.

The following table summarizes the impact of various substitutions on the activity of compounds structurally related to this compound, providing a basis for rational design strategies.

| Compound Series | Modification | Observed Effect on Activity | Rational Design Implication | Reference |

| N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines | Para-substitution with electron-withdrawing groups (e.g., nitrile, trifluoromethyl) on the benzamide ring | Reduction in binding affinities | Avoid or replace electron-withdrawing groups to maintain or enhance potency. | acs.org |

| N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines | Para-substitution with bulky alkyl groups on the benzamide ring | Varied binding profiles | Systematically explore different alkyl group sizes to optimize steric interactions. | acs.org |

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors | Optimization of the benzamide and central cycloalkyl components | Identification of potent inhibitors | Modify the cycloalkyl and benzamide moieties to improve inhibitory activity. | nih.govresearchgate.net |

| N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide derivatives | Introduction of substituents affecting lipophilicity | Inhibitory effect dependent on lipophilicity | Modulate lipophilicity through substituent changes to enhance biological activity. | nih.gov |

These examples underscore the iterative process of rational drug design, where SAR data provides crucial insights that inform the synthesis of new analogs with progressively improved potency and target engagement.

Biological Activity and Mechanistic Insights of N Cyclopropyl 4 Methylbenzamide Derivatives

Kinase Inhibition Profiles

Derivatives of N-cyclopropyl-4-methylbenzamide have demonstrated inhibitory activity against several important protein kinases, including p38α mitogen-activated protein kinase (MAPK), c-Met, and Threonine Tyrosine Kinase (TTK).

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK is a critical component of cellular stress response pathways and plays a significant role in the production of pro-inflammatory cytokines. nih.gov Inhibition of this kinase is a key strategy for the treatment of inflammatory conditions.

Researchers have identified several potent inhibitors of p38α MAPK that feature the N-cyclopropylbenzamide structure.

AZD6703 : A notable example is AZD6703, a quinazolinone-based inhibitor identified as a clinical candidate for inflammatory diseases. nih.gov Its chemical structure is N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. The development of AZD6703 involved modifications to a parent series to improve aqueous solubility and reduce plasma protein binding. nih.gov

BMS-582949 : Another significant inhibitor is BMS-582949, which contains a related N-cyclopropyl-2-methylbenzamide core. nih.govresearchgate.net This compound is a highly selective, orally active p38α MAPK inhibitor. medchemexpress.com It has demonstrated potent enzymatic and cellular activity. researchgate.netmedchemexpress.com

Below is a table summarizing the inhibitory activity of BMS-582949.

| Compound | Target | IC₅₀ (nM) |

| BMS-582949 | p38α | 13 |

| BMS-582949 | Cellular TNFα | 50 |

| Data sourced from MedChemExpress. medchemexpress.com |

The binding mechanism of these inhibitors to p38α often involves inducing a conformational change in the kinase's activation loop, specifically at the DFG (Asp-Phe-Gly) motif. This motif can exist in two primary conformations: "DFG-in" (active) and "DFG-out" (inactive).

In the development of the quinazolinone series that led to AZD6703, X-ray crystallography studies were crucial. These studies revealed that as the inhibitor's size was reduced to improve its pharmacological properties, the binding mode switched from stabilizing the DFG-out conformation to the DFG-in conformation. nih.gov This highlights the structural plasticity of the kinase and how subtle changes in the inhibitor can significantly alter the binding mechanism.

A primary consequence of p38α MAPK activation is the increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β). nih.gov By blocking p38α, its inhibitors effectively suppress the signaling cascade that leads to the synthesis and release of these mediators.

The p38α inhibitor BMS-582949 has been shown to inhibit the production of TNFα in human peripheral blood mononuclear cells with a half-maximal inhibitory concentration (IC₅₀) of 50 nM. researchgate.netmedchemexpress.com It also significantly reduces lipopolysaccharide (LPS)-induced TNFα production in murine models of acute inflammation. medchemexpress.com Clinical studies have also noted that BMS-582949 acts as a cytokine blocker, inhibiting both TNF-α and IL-1β. researchgate.net

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various cancers, promoting tumor growth and metastasis. nih.govwikipedia.orgnih.gov A small-molecule kinase inhibitor, T-1840383, which incorporates a cyclopropylcarbonylamino (cyclopropyl amide) moiety, has been developed to target both c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov This compound potently inhibited HGF-induced c-Met phosphorylation and suppressed the proliferation of c-met-amplified cancer cells. nih.gov

TTK (Threonine Tyrosine Kinase) Inhibition

Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), a critical process for ensuring proper chromosome segregation during cell division. invivochem.commedchemexpress.eu Overexpression of TTK is common in many cancers, making it an attractive therapeutic target. invivochem.com

CFI-402257 (Luvixasertib) is a potent and highly selective oral inhibitor of TTK that contains an N-cyclopropyl-2-methylbenzamide group. allgenbio.comcancer.gov Structural studies show that this N-cyclopropyl-benzamide portion fits deeply into the ATP-binding site of the TTK enzyme. CFI-402257 inhibits TTK with high potency, leading to the inactivation of the spindle assembly checkpoint, severe chromosome missegregation, and ultimately, cancer cell death. medchemexpress.eumedchemexpress.com

The table below details the inhibitory potency of CFI-402257 against TTK.

| Compound | Target | IC₅₀ (nM) | Ki (nM) |

| CFI-402257 | TTK | 1.2 - 1.7 | 0.09 - 0.1 |

| Data sourced from MedChemExpress and InvivoChem. invivochem.commedchemexpress.eumedchemexpress.com |

TGF-βR1 Kinase Inhibition

The transforming growth factor-β (TGF-β) signaling pathway is integral to numerous cellular functions, and its dysregulation is linked to various diseases, including cancer. nih.gov The TGF-β receptor type 1 (TGF-βR1), a serine/threonine kinase, is a key component of this pathway, making it an important target for therapeutic inhibitors. nih.govnih.gov Small-molecule inhibitors targeting the TGF-βR1 kinase domain often feature a five-membered heterocyclic ring that mimics the adenine (B156593) ring of ATP. nih.gov

In the development of TGF-βR1 inhibitors, structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on these heterocyclic scaffolds. nih.govmdpi.com For instance, research on pyrazole-based inhibitors revealed that an N-cyclopropyl group on the pyrazole (B372694) ring formed a crucial water-bridged hydrogen bond, which was significant for binding efficacy. nih.govmdpi.com While extensive research has been conducted on various scaffolds as TGF-βR1 kinase inhibitors, including quinolines and imidazoles, specific data detailing the direct inhibition of TGF-βR1 by this compound itself is not prominently available in the reviewed literature. mdpi.comresearchgate.net However, the established importance of the cyclopropyl (B3062369) group in related inhibitor classes suggests its potential role in interacting with the kinase domain.

| Compound Class | Target | Key Structural Feature | Potency (IC₅₀) |

| Pyrazole Derivative | TGF-βR1 | N-cyclopropyl-1H-pyrazole | Not specified |

| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivative | TGF-βR1 | Cyclopropyl-substitution | 0.0012 µM (for most potent compound) mdpi.com |

| Phenyl Ring Substituted Derivative | TGF-βR1 | 3-F or 4-F group | 7.01 nM (for most potent compound) nih.gov |

Mitochondrial Target Modulation

Derivatives of N-cyclopropylbenzamide, specifically cyclopropyl carboxamides, have emerged as a novel class of antimalarial agents. nih.govnih.gov Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified the cyclopropyl carboxamide scaffold as a potent inhibitor of parasite growth. researchgate.netnih.gov These compounds demonstrate efficacy against both drug-sensitive and drug-resistant strains of the parasite in vitro. nih.gov

The primary molecular target of this chemical class within the parasite is cytochrome b (cyt b). nih.govnih.gov Cyt b is a critical component of the mitochondrial electron transport chain's Complex III (cytochrome bc₁ complex), a well-established and clinically validated antimalarial drug target. nih.gov The N-cyclopropyl substituent has been shown to be important for this antiparasitic activity. nih.gov Structure-activity relationship studies revealed that removing the N-cyclopropyl group from the core structure leads to a significant loss of potency against the parasite. nih.gov

The mitochondrial electron transport chain (ETC) in Plasmodium parasites is essential for processes like pyrimidine (B1678525) biosynthesis, making it a prime target for antimalarial drugs. nih.gov The cyclopropyl carboxamide class of compounds exerts its effect by directly disrupting the function of the ETC's Complex III. nih.gov Complex III, also known as the cytochrome bc₁ complex, facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.gov This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force necessary for ATP synthesis. nih.govmdpi.com

By inhibiting cytochrome b, a key subunit of Complex III, N-cyclopropylbenzamide derivatives effectively block the electron flow through the ETC. nih.gov This disruption halts the chain of oxidative reactions, impairing mitochondrial respiration and leading to a cascade of events detrimental to the parasite. nih.govmdpi.com The inhibition of Complex III can lead to a decrease in ATP production, an increase in toxic reactive oxygen species, and the cessation of vital biosynthetic pathways that depend on the ETC, ultimately resulting in parasite death. nih.govnih.gov

The validation of cytochrome b as the specific target of cyclopropyl carboxamides in Plasmodium falciparum was confirmed through genetic studies. nih.govnih.gov Parasites that developed resistance to this class of compounds were found to have mutations and gene amplification in the cytochrome b gene. nih.govresearchgate.net This genetic evidence provides a clear link between the compound's mechanism of action and its molecular target.

| Compound | Target | Organism | Effect |

| Cyclopropyl Carboxamides | Cytochrome b (Complex III) | Plasmodium falciparum | Inhibition of mitochondrial respiration, antimalarial activity. nih.govnih.gov |

| WJM280 (Cyclopropyl Carboxamide) | Cytochrome b (Complex III) | Plasmodium falciparum | Potent asexual stage activity (EC₅₀ 40 nM). researchgate.netnih.gov |

| GSK1057714 | Unknown (presumed Cyt b) | P. falciparum in mice | Oral efficacy (ED₅₀ 24 mg/kg). nih.gov |

| GSK2645947 | Unknown (presumed Cyt b) | P. falciparum in mice | Oral efficacy (ED₅₀ 20 mg/kg). nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression and various cellular processes through the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govnih.gov Among the different HDAC isoforms, HDAC6 is unique as it is primarily located in the cytoplasm and possesses two catalytic domains. nih.govnih.gov Its substrates include non-histone proteins like α-tubulin, making it a target for diseases beyond cancer, including neurodegenerative disorders. nih.gov

The development of isoform-selective HDAC inhibitors is a major goal in medicinal chemistry. nih.govnih.gov The active site channel of HDAC6 is noted to be shallower and wider compared to other HDAC isoforms, a structural feature that can be exploited for designing selective inhibitors. nih.gov Research has identified that acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent and selective inhibitors of HDAC6. researchgate.net The selectivity is attributed to a benzylic spacer that can more effectively access the wider channel of HDAC6. researchgate.net Furthermore, constrained heterocyclic analogues, such as tetrahydroisoquinolines, built upon this benzamide (B126) scaffold, have shown even greater selectivity for HDAC6. nih.govresearchgate.net While direct data on this compound as an HDAC6 inhibitor is limited, the core benzamide structure is a key feature in known selective HDAC6 inhibitors.

| Compound Class | Target Selectivity | Key Structural Feature for Selectivity |

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | HDAC6 | Benzylic spacer accessing wider active site channel. researchgate.net |

| Tetrahydroisoquinoline analogues | HDAC6 | Constrained heterocyclic structure enhancing selectivity. nih.govresearchgate.net |

| Quinazoline-based inhibitors | HDAC6 | Quinazoline cap region. nih.gov |

Other Biological Activities and Mechanisms

Beyond the specific targeted activities mentioned above, derivatives containing the this compound moiety have been investigated for their roles in other biological pathways.

G-protein-coupled receptor 84 (GPR84) is recognized as a proinflammatory receptor, primarily expressed in immune cells like macrophages. nih.govbohrium.com Its activation by ligands, such as medium-chain fatty acids, triggers proinflammatory responses, including increased cytokine secretion and chemotaxis. nih.govbohrium.com Consequently, antagonism of GPR84 is being explored as a therapeutic strategy for inflammatory and fibrotic diseases. nih.gov Several GPR84 antagonists have been developed, with compounds like GLPG1205 showing therapeutic effects in animal models of inflammation. nih.gov While the antagonism of GPR84 represents a significant mechanism for anti-inflammatory drug development, research to date has not specifically linked this activity to this compound derivatives.

A significant biological activity has been identified for a novel series of this compound derivatives containing a piperazine (B1678402) sulfonamide group. nih.gov Specifically, these compounds were found to attenuate the differentiation of osteoclasts, which are cells responsible for bone resorption, a process stimulated by the Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL). nih.gov

In a screening of nine newly synthesized derivatives, the compound N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide (referred to as derivative 5b) was identified as the most effective inhibitor of RANKL-induced osteoclastogenesis. nih.gov The key findings include:

Dose-Dependent Inhibition: Derivative 5b inhibited the formation of osteoclasts in a dose-dependent manner. nih.gov

Potency: It demonstrated significant potency with a half-maximal inhibitory concentration (IC50) against osteoclast cells. nih.gov

Gene Expression: Treatment with derivative 5b led to a decrease in the expression levels of well-established osteoclast-specific genetic and protein markers in primary murine osteoclast cells. nih.gov

The structure-activity relationship analysis suggested that the inhibitory effect was dependent on the lipophilicity of the compound. nih.gov

| Compound | Target/Process | Potency (IC50) | Source |

| Derivative 5b | RANKL-induced osteoclast differentiation | 0.64 µM | nih.gov |

While direct antibacterial studies on this compound are not prominent, research into structurally related carboxamides offers insight into potential mechanisms. For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and evaluated for antimicrobial activity. researchgate.net These compounds demonstrated good activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis. researchgate.net Docking studies for these derivatives suggested that their mechanism could involve the partial inhibition of essential bacterial enzymes, such as TrmD, highlighting enzymatic inhibition as a plausible antibacterial strategy for related chemical scaffolds. researchgate.net

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating inflammation by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. nih.gov The inhibition of PDE4 leads to increased cAMP levels within immune cells, which in turn suppresses inflammatory responses. This mechanism is the basis for several anti-inflammatory drugs. nih.gov The identification of new PDE4 inhibitors remains an active area of drug discovery for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.gov Although the this compound scaffold is present in various biologically active molecules, the current body of research does not establish a direct inhibitory link between its derivatives and the PDE4 enzyme family.

Advanced Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Complex N-Cyclopropyl-4-Methylbenzamide Derivatives

The creation of complex molecules necessitates sophisticated and efficient synthetic methods. For derivatives of this compound, research is focused on overcoming the challenges associated with constructing the strained cyclopropylamine (B47189) and amide functionalities with high precision.

Recent progress in organic synthesis has introduced several powerful techniques applicable to these structures. acs.orgresearchgate.net Key advancements include:

Catalytic Direct Amidation: Modern catalytic methods, including those using boronic acid or ruthenium-based catalysts, allow for the direct coupling of carboxylic acids and amines, reducing waste and often proceeding under milder conditions than traditional methods. sigmaaldrich.com

Advanced Coupling Reagents: The development of new coupling reagents continues to improve the efficiency of amide bond formation, a critical step in synthesizing benzamide (B126) derivatives. researchgate.net

Innovative Cyclopropanation: Significant strides have been made in the synthesis of cyclopropylamines. acs.org Methods like the Kulinkovich reaction, metal-catalyzed C-H functionalization, and enantioselective Simmons-Smith reactions enable the construction of highly substituted and stereochemically defined cyclopropane (B1198618) rings. acs.org

Ring-Expansion and Rearrangement Reactions: Researchers have explored novel pathways such as the ring-expanding reactions of cyclopropyl (B3062369) amides to form N-substituted pyrrolidin-2-ones, demonstrating the chemical versatility of the cyclopropyl group. acs.org Another approach involves the acid-catalyzed ring-opening of cyclopropyl carbinols with acetonitrile (B52724) to produce amides. researchgate.net

These methodologies are crucial for generating libraries of complex derivatives, which are essential for structure-activity relationship (SAR) studies and the discovery of new functionalities. For instance, a series of novel cyclopropylamide analogues of combretastatin-A4 were synthesized to explore their potential as microtubule-stabilizing agents. nih.gov Similarly, new derivatives incorporating piperazine (B1678402) sulfonamide moieties have been synthesized and screened for their biological activities. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Amide Bond Formation

| Method | Catalyst/Reagent Example | Key Advantages | Reference |

| Dehydrogenative Coupling | Ruthenium or Cobalt Complexes | Forms amides directly from alcohols and amines with H₂ as the only byproduct. | researchgate.netsigmaaldrich.com |

| Boronic Acid Catalysis | Phenylboronic acid | Metal-free, mild conditions suitable for various functional groups. | sigmaaldrich.com |

| Electrophilic N–C(O) Activation | Acid/Iodide Catalysis | Enables transamidation of even unactivated tertiary amides. | researchgate.net |

| Enzymatic Synthesis | ATP-grasp enzymes, Transacylases | High specificity, green chemistry approach, operates under mild aqueous conditions. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by accelerating the identification and optimization of new chemical entities. scholar9.comepfl.ch For this compound derivatives, these computational tools offer a pathway to intelligently navigate the vast chemical space and predict molecular properties. nih.gov

The integration of AI and ML can be seen in several key areas:

Generative Molecular Design: AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can generate novel molecular structures with desired properties. nih.gov These models learn from existing chemical data to propose new derivatives of this compound that are optimized for specific biological targets or material properties. scholar9.com

Predictive Modeling: ML algorithms can be trained to predict various properties, including bioactivity, solubility, and toxicity (ADMET properties), from a molecule's structure. nih.govmdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. arxiv.org

Synthesis Planning: AI can also assist in planning the synthetic routes for complex target molecules. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction pathways, reagents, and conditions, streamlining the synthetic process. nih.gov

The overarching goal is to create a closed-loop system where AI proposes novel molecules, predicts their properties, and suggests synthetic routes, followed by automated synthesis and experimental validation, with the results feeding back into the AI model for iterative improvement. nih.gov

Table 2: Applications of AI/ML in the Development of Benzamide Derivatives

| AI/ML Application | Technique/Model | Objective | Reference |

| De Novo Design | Variational Autoencoders (VAEs) | Generate novel molecular structures with optimized properties. | scholar9.comnih.gov |

| Virtual Screening | Graph Convolutional Networks (GCNs) | Predict bioactivity and prioritize compounds from large databases. | nih.gov |

| Property Prediction | Deep Neural Networks (DNNs) | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | mdpi.com |

| Reaction Optimization | Supervised Learning Models | Predict optimal reaction conditions to maximize yield and minimize byproducts. | nih.gov |

Exploration of this compound Derivatives as Chemical Probes for Novel Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological processes. The distinct structure of this compound derivatives makes them attractive candidates for development as probes to investigate novel or poorly understood biological pathways. Their ability to be modified with various functional groups allows for the fine-tuning of their properties to interact specifically with target proteins. nih.gov

By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these derivatives can be transformed into powerful tools for:

Target Identification and Validation: Identifying the specific cellular proteins that a bioactive compound interacts with.

Imaging and Localization: Visualizing the distribution of a target protein within cells or tissues.

Mechanism of Action Studies: Elucidating how a compound exerts its biological effect at the molecular level.

The development of such probes can shed light on new therapeutic targets and enhance our understanding of cellular signaling networks.

Advanced Mechanistic Studies using Integrated Omics and Biophysical Approaches

To fully understand the biological effects of this compound derivatives, researchers are turning to a combination of "omics" technologies and sophisticated biophysical techniques.

Omics Approaches:

Genomics and Transcriptomics (RNA-Seq): These methods can reveal how a compound alters gene expression across the entire genome, providing a global view of the cellular response. For example, studies on derivative 5b , an inhibitor of osteoclast differentiation, showed it decreased the expression of osteoclast-specific gene markers. nih.gov

Proteomics: This allows for the large-scale study of proteins, identifying changes in protein expression or post-translational modifications induced by the compound.

Metabolomics: This approach analyzes the full range of metabolites in a biological system, offering insights into how a compound affects cellular metabolism.

Biophysical Techniques:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity and thermodynamics of the interaction between a compound and its target protein.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology methods can determine the three-dimensional structure of a compound bound to its protein target at atomic resolution, revealing the precise molecular interactions.

Molecular Dynamics (MD) Simulations: Computational simulations provide a dynamic view of the binding process, complementing static structural data and helping to explain the mechanism of interaction. mdpi.com

By integrating data from these diverse approaches, a comprehensive, multi-level understanding of a compound's mechanism of action can be achieved.

Potential for Material Science and Catalysis Applications Beyond Biology

While much of the focus on this compound derivatives has been in the biological realm, their unique chemical properties suggest potential applications in material science and catalysis. The rigid and strained cyclopropyl group, combined with the versatile amide linkage, can be exploited to create novel materials and catalysts.

Potential applications include:

Polymer Science: The benzamide structure is a component of high-performance polymers like aramids. Derivatives could be designed as novel monomers to create polymers with tailored thermal, mechanical, or optical properties.

Ligand Design for Catalysis: The nitrogen and oxygen atoms of the amide group can coordinate with metal ions. By designing derivatives with specific chelating properties, they could serve as ligands in asymmetric catalysis or for the development of new metal-organic frameworks (MOFs).

Functional Materials: The introduction of specific functional groups onto the benzamide scaffold could lead to the development of materials with applications in sensing, electronics, or as components of liquid crystals.

Exploring these non-biological applications represents a new and exciting frontier for this versatile class of chemical compounds.

Q & A

Q. What are the optimized synthetic protocols for N-cyclopropyl-4-methylbenzamide, and how can reaction conditions be adjusted to improve yield?

Q. How is this compound characterized using NMR spectroscopy?

Methodological Answer: Key NMR signals for structural confirmation include:

- ¹H NMR (CDCl₃):

- Aromatic protons (δ 7.72–7.55 ppm, 2H; δ 7.23–7.11 ppm, 2H).

- Cyclopropyl CH (δ 2.88 ppm, 1H, tt).

- Methyl group (δ 2.37 ppm, 3H, s).

- NH proton (δ 6.33 ppm, d, J = 39.2 Hz).